1H-Benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]-
CAS No.: 1018127-34-8
Cat. No.: VC7933549
Molecular Formula: C20H24N2O2
Molecular Weight: 324.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018127-34-8 |
|---|---|
| Molecular Formula | C20H24N2O2 |
| Molecular Weight | 324.4 |
| IUPAC Name | 1-(2-ethylbenzimidazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol |
| Standard InChI | InChI=1S/C20H24N2O2/c1-3-15-9-11-17(12-10-15)24-14-16(23)13-22-19-8-6-5-7-18(19)21-20(22)4-2/h5-12,16,23H,3-4,13-14H2,1-2H3 |
| Standard InChI Key | VYQPGDQERJMDGI-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC)O |
| Canonical SMILES | CCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC)O |
Introduction
Chemical Structure and Nomenclature
The core structure of 1H-Benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]- consists of a benzimidazole ring system fused to an ethanol moiety. Key substituents include:
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2-ethyl group: Positioned at the second carbon of the benzimidazole ring, replacing the methyl group observed in analogs like 2-methyl-1H-benzimidazole-1-ethanol (CAS 4946-08-1) .
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alpha-[(4-ethylphenoxy)methyl]: A phenoxymethyl group attached to the ethanol's alpha carbon, with a para-ethyl substitution on the phenyl ring.
The molecular formula is inferred as , with a molecular weight of approximately 311.4 g/mol. This substitution pattern enhances lipophilicity compared to simpler derivatives like 2-methyl-1H-benzimidazole-1-ethanol (MW 176.22) , potentially influencing bioavailability and target binding.
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis route is documented for this compound, established methods for analogous benzimidazole ethanols suggest plausible strategies:
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Benzimidazole Core Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions . For the 2-ethyl substituent, ethyl-glyoxal or propionic acid derivatives may serve as precursors.
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Ethanol Side Chain Introduction: Nucleophilic substitution or Mitsunobu reactions could attach the ethanol moiety to the benzimidazole nitrogen .
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Phenoxymethyl Functionalization: Etherification of the ethanol's hydroxyl group with 4-ethylphenoxymethyl chloride, leveraging methods described for similar phenoxy-containing drugs .
Analytical Data
Key spectroscopic features anticipated from structural analogs include:
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:
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Aromatic protons (benzimidazole): δ 7.2–8.1 ppm (multiplet)
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Ethyl groups: δ 1.2–1.4 ppm (triplet, Hz)
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Phenoxy methylene: δ 4.5–5.0 ppm (singlet)
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IR Spectroscopy:
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O-H stretch (ethanol): ~3200 cm
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C=N (benzimidazole): ~1600 cm
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Physicochemical Properties
Based on computational models and related compounds :
The para-ethylphenoxy group significantly increases hydrophobicity compared to unsubstituted analogs, which exhibit logP values of ~1.1 . This property may enhance membrane permeability but reduce water solubility.
Biological Activities and Applications
Anticancer Activity
Benzimidazole ethanols modulate apoptosis pathways in cancer cells:
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2-[4-(1H-Benzimidazol-1-yl)phenyl] derivatives induce caspase-3/7 activation in leukemia cells (K562 lineage) at IC values <10 μM .
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Structural similarity to tyrosine kinase inhibitors suggests potential BCR-ABL binding, though resistance mechanisms require evaluation .
Pharmacokinetic Considerations
Key parameters inferred from analogs:
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